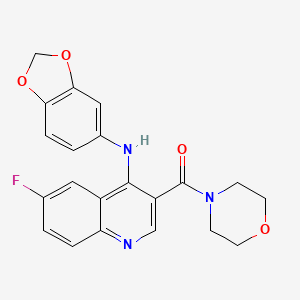

N-(2H-1,3-BENZODIOXOL-5-YL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Description

Properties

IUPAC Name |

[4-(1,3-benzodioxol-5-ylamino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O4/c22-13-1-3-17-15(9-13)20(24-14-2-4-18-19(10-14)29-12-28-18)16(11-23-17)21(26)25-5-7-27-8-6-25/h1-4,9-11H,5-8,12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSFGMGBLOMDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCO5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE) typically involves multiple steps, starting with the preparation of the quinoline core. The process may include:

Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Benzo[d][1,3]dioxole Group: This step involves the coupling of the quinoline core with a benzo[d][1,3]dioxole derivative using a palladium-catalyzed cross-coupling reaction.

Morpholino Group Addition: The final step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the quinoline core, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine exhibit potent anticancer properties. For instance, derivatives of quinoline have been shown to inhibit tumor growth by targeting specific kinases involved in cancer progression .

- Case studies reveal that certain analogs have demonstrated efficacy against various cancer cell lines, suggesting that this compound could be further explored for its potential in cancer therapy.

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). Inhibitors of these enzymes are crucial for the treatment of neurodegenerative diseases like Alzheimer's .

- Structure-activity relationship (SAR) studies indicate that modifications on the benzodioxole and quinoline moieties can enhance enzyme inhibition potency, providing a pathway for drug design .

- Antimicrobial Properties :

Data Tables

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE) involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical to cancer cell survival or microbial growth. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Structural Analogues from

Compounds such as (E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n) and (E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide (6o) share a quinoline core modified with bromine and acrylamide side chains. These derivatives were synthesized via Pd-catalyzed cross-coupling and exhibited moderate yields (e.g., 53% for 6m) . While these compounds lack the benzodioxole and morpholine-carbonyl moieties of the target molecule, their synthetic routes (e.g., use of DMSO-d6 for NMR characterization) provide methodological parallels.

Substituted Quinoline Derivatives from

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) incorporates a 4-aminoquinoline scaffold with aryl substituents. Its synthesis involved PdCl2(PPh3)2-catalyzed cross-coupling, yielding a product with a melting point of 223–225°C . The absence of fluorine and morpholine groups limits direct pharmacological comparisons, but the use of Pd catalysis underscores a common synthetic strategy for quinoline functionalization.

Indole-Quinoline Hybrids from

Compounds like (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pIC50 = 5.411) and (E)-2-(1-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pIC50 = 6.878) combine quinoline and indole motifs . These hybrids demonstrate enhanced bioactivity compared to simpler quinoline derivatives, suggesting that the benzodioxole group in the target compound may similarly influence binding affinity.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the following components:

- Benzodioxole moiety : Provides unique electronic properties and enhances biological activity.

- Fluorinated quinoline : The presence of fluorine can increase lipophilicity and alter the pharmacokinetics.

- Morpholine carbonyl group : This functional group is known for its role in enhancing binding affinity to biological targets.

Biological Activity Overview

The biological activities of N-(2H-1,3-benzodioxol-5-yl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amines have been investigated across various studies. Key findings include:

1. Anticancer Activity

Several studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating:

- Inhibition of cell proliferation : The compound showed dose-dependent inhibition in human cancer cell lines such as HeLa and MCF-7.

- Mechanism of action : It is believed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve:

- Disruption of bacterial cell membrane integrity.

- Inhibition of key metabolic pathways.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Monoamine Oxidase (MAO) : Preliminary studies suggest that it may act as a reversible inhibitor of MAO-A and MAO-B, which are critical in regulating neurotransmitter levels in the brain.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against prostate cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 12 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathway activation.

Case Study 2: Antimicrobial Activity

In a comparative study assessing various quinoline derivatives, this compound exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against tested pathogens including Staphylococcus aureus and Escherichia coli.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.